molecular formula C15H9ClF2O3S B1427149 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene CAS No. 944950-71-4

4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene

Cat. No.: B1427149
CAS No.: 944950-71-4
M. Wt: 342.7 g/mol
InChI Key: ZUWRGEIMQJYSRW-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene is a complex organic compound characterized by its unique molecular structure, which includes a chromene core, a chlorophenylsulfonyl group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a chromene derivative is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of the sulfonyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorophenylsulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids.

  • Reduction Products: Difluorinated chromenes, sulfonyl derivatives.

  • Substitution Products: Amine or alcohol derivatives of the chromene core.

Scientific Research Applications

Chemistry: In chemistry, 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its fluorine atoms can enhance the binding affinity and specificity of biological targets.

Medicine: Research has indicated that derivatives of this compound may have pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity to these targets, leading to specific biological responses. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)phenol: Similar structure but lacks the chromene core.

  • Bis(4-chlorophenyl)sulfone: Contains two chlorophenylsulfonyl groups instead of one.

  • 4-((4-Chlorophenyl)sulfonyl)aniline: Similar to the target compound but with an aniline group instead of a chromene core.

Uniqueness: 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene stands out due to its unique chromene core and the presence of fluorine atoms, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications in research and industry

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5,8-difluoro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2O3S/c16-9-1-3-10(4-2-9)22(19,20)13-7-8-21-15-12(18)6-5-11(17)14(13)15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWRGEIMQJYSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=C(C=CC(=C2O1)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729006
Record name 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944950-71-4
Record name 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Chloro-phenylsulfanyl)-5,8-difluoro-chroman-3-ol (23.2, 71 mmole) was dissolved in 200 ml DCM and MCPBA (77%, 31.7 g, 142 mmole) was added. The reaction was stirred at room temperature for 3 hours. 10 g Na2S2O3 in 50 ml water was added to quench the reaction. The organic layer washed with 1N NaOH solution (2×100 ml), brine (100 ml), dried over Na2SO4 and concentrated. The residue was dissolved in 200 ml DCM, mesyl chloride (16.1 g, 142 mmole) and triethylamine (14.3 g, 142 mmole) were added. The reaction was stirred at room temperature for one hour. The reaction solution washed with brine (100 ml), dried over Na2SO4 and concentrated. The residue was recrystallized from EtOAc/Hexane solution to give rise to 8.4 g pure product. The residue from mother liquor was purified by column chromatography (EtOAc/hexane from 0/100 to 25/75 in 55 minute, 7.1 g). Total yield: 15.5 g, 64%. 1H NMR (CDCl3 400 MHz δ 7.84 (dd, J=8.8 and 2.2 Hz, 2H), 7.51 (d, J=8.1 Hz, 2H), 7.30 (t, J=4.4 Hz, 1H), 7.00 (m, 1H), 6.54 (m, 1H), 4.99 (d, J=4.4 Hz, 2H).
Quantity
71 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
31.7 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
16.1 g
Type
reactant
Reaction Step Four
Quantity
14.3 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 2
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 3
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 4
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 5
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 6
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene

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